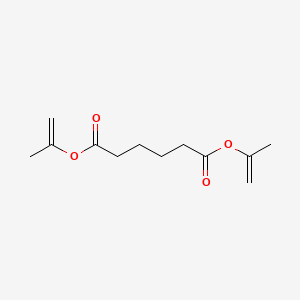

Diprop-1-en-2-yl hexanedioate

Description

Fundamental Significance of Unsaturated Diesters as Monomers

The primary significance of unsaturated diesters lies in their role as monomers—the fundamental building blocks of polymers. The presence of carbon-carbon double bonds allows these molecules to undergo chain-growth polymerization, often initiated by free radicals. Unsaturated polyesters are a major class of synthetic resins used in composites, coatings, and more. researchgate.net

Furthermore, when a diester monomer contains two or more reactive double bonds, it can act as a cross-linking agent. Cross-linking is a critical process in polymer science where individual polymer chains are linked together to form a three-dimensional network. This structural change dramatically alters the material's properties, typically increasing its rigidity, thermal stability, and chemical resistance. For instance, diallyl adipate (B1204190), a structural analog of the title compound, is a well-known monomer used to create cross-linked polymers with enhanced mechanical properties for applications in coatings, adhesives, and composites.

The versatility of unsaturated diesters also extends to other polymerization techniques, including acyclic diene metathesis (ADMET) and thiol-ene reactions, which offer pathways to creating polyesters with unique architectures and functionalities. usda.govacs.org These advanced methods allow for precise control over polymer structure, leading to materials designed for specific, high-performance applications. nih.gov

Contextualizing Diprop-1-en-2-yl Hexanedioate within Advanced Polymer Science

This compound, also known as diisopropenyl adipate, is a specific diester derived from hexanedioic acid (adipic acid) and the enol form of acetone (B3395972) (prop-1-en-2-ol). nih.gov Its molecular structure suggests significant potential within advanced polymer science. The long, flexible six-carbon chain of the adipate backbone can impart flexibility to a polymer, while the two isopropenyl groups provide reactive sites for polymerization.

While extensive research specifically on this compound is not widely published, its properties can be inferred by comparing it to more well-studied analogs like diallyl adipate. The isopropenyl group (-C(CH₃)=CH₂) in this compound differs from the allyl group (-CH₂-CH=CH₂) found in diallyl adipate. This structural difference is expected to influence its reactivity in polymerization reactions. The isopropenyl double bond is generally considered less reactive in radical polymerization than terminal allyl groups due to steric hindrance from the methyl group. However, this altered reactivity could be exploited to control polymerization kinetics or to create polymers with different microstructures and properties.

Advanced polymer science increasingly focuses on creating materials with precisely defined characteristics. nih.gov The unique combination of a flexible aliphatic core and moderately reactive isopropenyl groups positions this compound as a candidate for developing specialized elastomers or thermosets where controlled curing rates and specific mechanical properties are desired.

Historical Development and Emerging Trends in Diester-Based Chemical Systems

The use of diesters in polymer chemistry has a long history, dating back to the early 20th century with the development of the first synthetic polyesters. These initial materials were often simple aliphatic polyesters, but the field quickly evolved. The introduction of unsaturated diesters, such as those derived from maleic or fumaric acid, was a significant milestone, leading to the creation of unsaturated polyester (B1180765) resins that could be cross-linked into durable thermosets. researchgate.net

Historically, a major challenge in using di-unsaturated monomers like diallyl phthalate (B1215562) was controlling the polymerization to avoid premature gelling, leading to the development of two-stage processes involving the creation of a stable prepolymer first. google.com Over the decades, research has focused on refining polymerization techniques, developing new catalyst systems, and synthesizing a vast library of diester monomers to achieve a wide range of material properties. google.com

Emerging trends in this field are heavily influenced by the principles of green chemistry and sustainability. There is a strong drive to develop diesters and other monomers from renewable, bio-based feedstocks. usda.govrsc.org Adipic acid, for example, can be produced through biotechnological routes, and researchers are exploring fatty acids from plant oils as building blocks for new unsaturated polyesters. usda.gov Another significant trend is the post-polymerization modification of unsaturated polyesters, where the double bonds remaining in the polymer backbone are used as handles to attach other functional molecules, creating materials with advanced capabilities like metal chelation. rsc.org

Compound Data

Below are tables detailing the properties of this compound and a comparison with a related saturated diester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | bis(prop-1-en-2-yl) hexanedioate | nih.gov |

| Other Names | Diisopropenyl adipate | nih.gov |

| CAS Number | 6063-44-1 | nih.gov |

| Molecular Formula | C₁₂H₁₈O₄ | nih.gov |

| Molecular Weight | 226.27 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Table 2: Comparative Properties of Adipate Diesters

| Compound | Diisopropyl Adipate | This compound |

|---|---|---|

| Structure | Saturated | Unsaturated |

| Molecular Formula | C₁₂H₂₂O₄ | C₁₂H₁₈O₄ |

| Molecular Weight | 230.30 g/mol pharmacompass.com | 226.27 g/mol nih.gov |

| Boiling Point | ~253 °C thegoodscentscompany.com | Not available |

| Key Feature | Chemically stable, used as an emollient and solvent. thegoodscentscompany.comspecialchem.com | Contains reactive double bonds for polymerization. |

Structure

3D Structure

Properties

CAS No. |

6063-44-1 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

bis(prop-1-en-2-yl) hexanedioate |

InChI |

InChI=1S/C12H18O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h1,3,5-8H2,2,4H3 |

InChI Key |

MKCQZPVZGIEJAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)OC(=O)CCCCC(=O)OC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Diprop 1 En 2 Yl Hexanedioate

Esterification Pathways for Hexanedioic Acid and Prop-1-en-2-ol Derivatives

The synthesis of Diprop-1-en-2-yl hexanedioate, a diester of hexanedioic acid and the enol tautomer of acetone (B3395972) (prop-1-en-2-ol), requires specific chemical strategies. These methods are designed to circumvent the challenge posed by the instability of the enol reactant.

Direct Esterification Reaction Mechanisms and Kinetics

Direct acid-catalyzed esterification, commonly known as Fischer esterification, is a fundamental reaction in organic chemistry for producing esters from a carboxylic acid and an alcohol. The process typically involves refluxing the reactants with a strong acid catalyst, such as sulfuric acid. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent elimination of water yields the ester and regenerates the acid catalyst.

However, this standard method is not feasible for the synthesis of enol esters like this compound. The required enol, prop-1-en-2-ol, is the unstable tautomer of acetone and exists in a minute concentration at equilibrium. Attempting a direct esterification would be ineffective as the enol cannot be used as a starting material in the same way as a stable alcohol. The reaction conditions would favor the tautomerization of any available enol back to its more stable keto form (acetone), preventing the esterification from proceeding.

Transesterification Processes Involving this compound Precursors

Transesterification, specifically transvinylation, is the primary and most effective pathway for synthesizing unsaturated esters like this compound. This process avoids the use of the unstable enol directly. Instead, it involves the reaction of a dicarboxylic acid, such as hexanedioic acid (also known as adipic acid), with an enol ester, such as isopropenyl acetate (B1210297).

A key advantage of this method is the nature of the byproduct. Unlike transesterification with vinyl acetate, which produces acetaldehyde, this reaction produces acetone. The formation of the highly stable acetone molecule helps to drive the reaction equilibrium towards the product side. acs.org This reaction is analogous to the synthesis of divinyl esters from dicarboxylic acids and vinyl acetate, a well-documented process. nuu.uzresearchgate.net The mechanism, typically facilitated by a catalyst, involves the nucleophilic attack of the carboxylic acid on the activated enol ester. nuu.uz

Catalytic Systems for Efficient Diester Synthesis

The efficiency and viability of synthesizing this compound via transesterification are heavily dependent on the catalytic system employed. Research into related divinyl ester synthesis provides significant insight into effective catalysts. researchgate.net

Homogeneous Catalysis for this compound Formation

Homogeneous catalysts, which operate in the same phase as the reactants, have been extensively studied for transvinylation reactions. Transition metal complexes are particularly effective.

Palladium Catalysts : Palladium(II) salts, such as palladium(II) acetate (Pd(OAc)₂), are effective but can be prone to deactivation through reduction to metallic palladium(0). researchgate.net To enhance stability and activity, they are often used with nitrogen-containing ligands like pyridine. researchgate.net Continuous processes using palladium acetate-bidentate ligand complexes have been developed to improve efficiency and allow for catalyst recycling after separation. google.comgoogle.com

Ruthenium and Iridium Catalysts : Ruthenium and iridium complexes have been proposed as highly effective alternatives to overcome the deactivation issues associated with palladium. researchgate.net

Mercury Catalysts : While historically used with high efficiency, mercury(II) salts are now largely avoided due to their significant toxicity. researchgate.net

The table below, based on findings from the synthesis of divinyl isophthalate (B1238265) from isophthalic acid and vinyl acetate, illustrates the comparative performance of various homogeneous catalysts, which is considered analogous to the synthesis of the target compound. researchgate.net

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Monovinyl Ester (%) | Divinyl Ester (%) |

| Hg(OAc)₂ | 60 | 24 | 100 | 85 | 15 |

| Pd(OAc)₂ | 60 | 24 | 93 | 50 | 43 |

| Pd(OAc)₂ | 100 | 24 | 87 | 50 | 37 |

| [Pyridine]₂·Pd(OAc)₂ | 60 | 24 | 100 | 70 | 30 |

| Ru(p-cymene)Cl₂]₂ | 60 | 24 | 85 | 80 | 5 |

| Data derived from a study on divinyl isophthalate synthesis, serving as a model for dicarboxylic acid transvinylation. researchgate.net |

Heterogeneous Catalysts in Sustainable Diester Production

Heterogeneous catalysts offer significant advantages for sustainable industrial processes, primarily through their ease of separation from the reaction mixture and potential for reuse.

Solid Acid Catalysts : Ion-exchange resins, such as Amberlyst-15 and Amberlyst 35, have proven effective in catalyzing esterification and transesterification reactions. rsc.orgresearchgate.net Amberlyst-15, a sulfonic acid resin, can facilitate the transesterification of glycerol (B35011) with isopropenyl acetate, demonstrating its utility in reactions involving enol esters. rsc.org These catalysts allow for operation in packed-bed reactors, simplifying continuous production and product purification. researchgate.net

Solid Base Catalysts : Basic catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) have been used for the rapid transesterification of cellulose (B213188) with vinyl esters. acs.org This approach could potentially be adapted for the synthesis of this compound, offering a fast conversion route.

The use of heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and energy consumption associated with catalyst separation.

Biocatalytic Approaches to Unsaturated Ester Synthesis

Biocatalysis, utilizing enzymes as catalysts, presents a green and highly selective alternative for ester synthesis. Lipases are particularly well-suited for this purpose, as they can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. scielo.brnih.gov

The enzymatic synthesis of divinyl esters of dicarboxylic acids has been successfully demonstrated. mdpi.comnii.ac.jp

Immobilized Lipases : Candida antarctica lipase (B570770) B (CAL-B), often immobilized on acrylic resin (e.g., Novozym 435), is a highly effective and robust biocatalyst for these transformations. nih.govnih.gov It has been used to catalyze the polymerization of divinyl esters with glycols, underscoring its ability to handle unsaturated ester monomers. nii.ac.jp

Reaction Conditions : Enzymatic synthesis proceeds in organic solvents or even solvent-less systems at moderate temperatures (typically 40-70°C). nih.govnih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to simpler purification processes. A recently reported method involves the lipase-catalyzed selective transesterification of divinyl esters of dicarboxylic acids with various sugars, highlighting the enzyme's utility in reactions with complex molecules. mdpi.com

This biocatalytic route is a promising technology for producing specialty monomers like this compound, especially for applications requiring high purity.

| Enzyme | Reaction Type | Substrates | Key Finding |

| Candida antarctica Lipase B (CAL-B) | Acylation | Thiamphenicol and Vinyl Esters | Regioselective acylation (>99%) with high isolated yields (94-98%). nih.gov |

| Candida antarctica Lipase | Polymerization | Divinyl Isophthalate and 1,6-Hexanediol | Successfully produced aromatic polyesters, demonstrating the enzyme's effectiveness with divinyl ester monomers. nii.ac.jp |

| Aspergillus terreus Lipase | Hydrolysis | Racemic Ketoprofen Vinyl Ester | High enantioselectivity (E-value of 129) when immobilized. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly guided by the principles of green chemistry, which seek to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign reaction media, maximizing the incorporation of all materials used in the process into the final product, and the use of renewable feedstocks.

Exploration of Solvent-Free and Reduced-Solvent Reaction Media

The exploration of solvent-free and reduced-solvent reaction media is a critical aspect of greening the synthesis of this compound. Traditional organic solvents often pose environmental and health risks, and their elimination or reduction can lead to significantly cleaner production processes.

Solvent-Free Synthesis:

One promising approach is the use of solvent-free reaction conditions, where the reactants themselves act as the reaction medium. This can be achieved through:

Melt-Phase Esterification: In this method, adipic acid, which is a solid at room temperature, can be heated above its melting point to create a liquid phase with isopropenyl acetate. The reaction then proceeds without the need for an additional solvent. This technique simplifies product purification and eliminates solvent-related waste.

Solid-State Catalysis: Utilizing heterogeneous solid catalysts can facilitate the reaction between adipic acid and isopropenyl acetate in a solventless system. These catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing waste.

Reduced-Solvent Synthesis:

Where a solvent is necessary, the focus shifts to using greener alternatives. These include:

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a promising green solvent for chemical reactions. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO2 can be easily removed by depressurization, simplifying product isolation.

Bio-based Solvents: Solvents derived from renewable resources, such as cyrene or 2-methyltetrahydrofuran, are being investigated as replacements for conventional petroleum-based solvents.

The choice of a specific solvent-free or reduced-solvent method depends on factors such as reaction kinetics, catalyst compatibility, and the desired product purity.

Atom Economy and Reaction Efficiency Maximization

Maximizing atom economy and reaction efficiency are fundamental tenets of green chemistry that directly impact the sustainability of a chemical process. scranton.eduprimescholars.comresearchgate.netrsc.org

Atom Economy:

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. primescholars.com The synthesis of this compound from adipic acid and isopropenyl acetate is an esterification reaction. The balanced chemical equation is:

C₆H₁₀O₄ (Adipic Acid) + 2 C₅H₈O₂ (Isopropenyl Acetate) → C₁₂H₁₈O₄ (this compound) + 2 CH₃COOH (Acetic Acid)

The theoretical atom economy for this reaction can be calculated as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Adipic Acid | C₆H₁₀O₄ | 146.14 |

| Isopropenyl Acetate | C₅H₈O₂ | 100.12 |

| Total Reactants | 346.38 | |

| This compound | C₁₂H₁₈O₄ | 226.27 |

| Acetic Acid | CH₃COOH | 60.05 |

Atom Economy (%) = (Molar mass of desired product / Sum of molar masses of all reactants) x 100

Atom Economy (%) = (226.27 / 346.38) x 100 ≈ 65.3%

Reaction Efficiency Maximization:

Catalyst Selection: The use of highly efficient and selective catalysts can increase the reaction rate and minimize the formation of side products. Both acid and enzyme catalysts can be utilized for esterification.

Equilibrium Shift: Esterification is a reversible reaction. To drive the reaction towards the product side, the byproduct, acetic acid, can be continuously removed from the reaction mixture. This can be achieved through techniques like reactive distillation.

Process Intensification: The use of continuous flow reactors, such as microreactors, can offer better control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes. aalto.fi

Utilization of Renewable or Bio-based Feedstocks for Precursors

A key strategy in greening the synthesis of this compound is the use of renewable or bio-based feedstocks for its precursors, adipic acid and isopropenyl acetate. plastemart.com This approach reduces the reliance on fossil fuels and can lead to a more sustainable and circular economy.

Bio-based Adipic Acid:

Traditionally, adipic acid is produced from petroleum-based feedstocks. researchgate.netejosdr.com However, significant research has been dedicated to developing bio-based routes from renewable resources: ejosdr.com

| Feedstock | Description of Synthetic Route |

| Glucose | Microbial fermentation of glucose, a readily available sugar from biomass, can produce intermediates like D-glucaric acid or cis,cis-muconic acid, which are then chemically converted to adipic acid. researchgate.netejosdr.com |

| Lignin | Lignin, a complex polymer found in plant cell walls and a major byproduct of the paper industry, can be broken down into aromatic compounds that serve as precursors for adipic acid synthesis. researchgate.net |

| Wood Waste and Nut Shells | Innovative green chemistry approaches are being developed to convert wood waste and nut shells directly into bio-adipic acid, offering a method to upcycle waste materials. youtube.com |

| Vegetable Oils | Non-food based vegetable oils can be used in fermentation processes to produce bio-based adipic acid. plastemart.com |

Bio-based Isopropenyl Acetate:

Isopropenyl acetate is commercially produced from acetone and ketene. wikipedia.org While acetone can be produced from renewable resources through fermentation (the ABE - acetone-butanol-ethanol - process), research is also exploring more direct bio-based routes. Isopropenyl acetate itself is considered a green reagent in some contexts, for example, in the acetylation of glycerol. acs.org Enzymatic synthesis of similar esters like isopropyl acetate using immobilized lipases in organic media has also been demonstrated, suggesting potential for biocatalytic routes to isopropenyl acetate precursors. researchgate.net

Polymerization Mechanisms and Macromolecular Architectures Via Diprop 1 En 2 Yl Hexanedioate

Homopolymerization Investigations of Diprop-1-en-2-yl Hexanedioate

While no direct studies on the homopolymerization of this compound are available, the behavior of other diallyl esters provides a framework for understanding its potential polymerization characteristics.

Free Radical Polymerization Kinetics and Pathway Elucidation

The free radical polymerization of diallyl monomers is characterized by a distinctive mechanism known as cyclopolymerization. In this process, the propagating radical undergoes an intramolecular cyclization reaction, leading to the formation of cyclic repeating units within the polymer chain. This is in contrast to a simple linear polymerization of the two allyl groups. The general mechanism involves an alternating sequence of intermolecular and intramolecular propagation steps.

For a generic diallyl ester, the kinetic scheme would involve initiation, intermolecular propagation, intramolecular cyclization, and termination. The rate of polymerization would be influenced by the relative rates of these competing reactions. The tendency for cyclization is high in diallyl esters due to the favorable formation of five- or six-membered rings.

Table 1: Postulated Kinetic Parameters for the Free Radical Polymerization of a Generic Diallyl Ester

| Parameter | Description | Expected Value/Trend |

|---|---|---|

| kp | Rate constant of intermolecular propagation | Lower than typical vinyl monomers |

| kc | Rate constant of intramolecular cyclization | High, leading to a high degree of cyclization |

| kt | Rate constant of termination | Influenced by degradative chain transfer |

| Degree of Cyclization | Percentage of monomer units that have cyclized | Typically high, often >90% |

| Residual Unsaturation | Amount of unreacted pendant allyl groups | Generally low in the soluble polymer fraction |

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) for Precisely Structured Poly(this compound)

The application of controlled/living polymerization techniques to diallyl monomers has been explored to achieve better control over molecular weight and dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two prominent methods.

For diallyl esters, RAFT polymerization would involve the use of a suitable chain transfer agent (CTA). The equilibrium between active and dormant species in the RAFT process could potentially suppress side reactions like extensive crosslinking, allowing for the synthesis of well-defined linear or branched polymers containing cyclic units.

ATRP of diallyl monomers is more challenging due to potential catalyst poisoning by the monomer or polymer. However, with appropriate ligand and catalyst systems, it may be possible to achieve controlled polymerization. The success of these techniques would be highly dependent on the optimization of reaction conditions.

Copolymerization Studies with Diverse Monomers

Copolymerization of diallyl esters with various monovinyl monomers is a common strategy to modify polymer properties.

Determination of Reactivity Ratios in Binary and Ternary Copolymerization Systems

The reactivity ratios (r1 and r2) in copolymerization describe the relative reactivity of a propagating radical towards its own monomer versus the comonomer. For the copolymerization of a diallyl ester (M1) with a monovinyl monomer (M2), the reactivity ratios would be defined as:

r1 = k11/k12

r2 = k22/k21

Due to the lower reactivity of the allyl group, the reactivity ratio for the diallyl ester (r1) is typically low. This indicates that the propagating radical ending in a diallyl ester unit prefers to add to the comonomer.

Table 2: Hypothetical Reactivity Ratios for the Copolymerization of a Diallyl Ester (M1) with a Vinyl Monomer (M2)

| Monomer System | r1 (Diallyl Ester) | r2 (Vinyl Monomer) | Copolymer Type |

|---|---|---|---|

| Diallyl Ester - Styrene | < 1 | > 1 | Statistical with tendency for vinyl monomer incorporation |

Synthesis of Statistical and Block Copolymers Incorporating this compound Units

The synthesis of statistical copolymers of diallyl esters with other monomers can be readily achieved via free radical polymerization. The composition of the resulting copolymer will be dictated by the feed ratio of the monomers and their respective reactivity ratios.

The synthesis of block copolymers containing diallyl ester units is more complex. It would likely require controlled/living polymerization techniques. For instance, a block copolymer could be synthesized by first polymerizing a monovinyl monomer via RAFT and then chain-extending with the diallyl ester. This would result in a block copolymer with a segment of the monovinyl polymer and a segment of the cyclopolymer of the diallyl ester.

Crosslinking Polymerization and Network Formation Utilizing Diester Functionality

Diallyl esters are effective crosslinking agents. At higher conversions or in the presence of a high concentration of a free radical initiator, the pendant allyl groups in the cyclopolymer chains can undergo further reaction, leading to the formation of a crosslinked network. This property is utilized in the production of thermosetting resins and coatings. The diester functionality of this compound provides two sites for polymerization, making it a tetrafunctional monomer in terms of crosslinking potential (two allyl groups per molecule). The degree of crosslinking can be controlled by adjusting the polymerization conditions and the initial monomer concentration.

Dear user,

The available scientific literature extensively covers a closely related isomer, divinyl adipate (B1204190) (DVA) , which has the IUPAC name bis(ethenyl) hexanedioate. Research on DVA provides significant insights into the polymerization of divinyl esters of hexanedioic acid, including the formation of branched and hyperbranched structures.

As per your strict instruction to focus solely on "this compound," we are unable to generate the requested article based on the provided outline due to the absence of specific data for this compound.

However, should you be interested in the polymerization mechanisms and macromolecular architectures of its close isomer, divinyl adipate, we would be able to provide a detailed article based on the available scientific research.

Please let us know if you would like to proceed with an article on divinyl adipate.

Theoretical and Computational Investigations of Diprop 1 En 2 Yl Hexanedioate Systems

Quantum Chemical Studies of Molecular Structure and Reactivity of the Diester

Quantum chemical calculations offer a powerful lens through which to inspect the intricacies of molecular structure and reactivity. While specific data for Diprop-1-en-2-yl hexanedioate is not available in the current body of scientific literature, we can extrapolate from studies on related vinyl esters and dicarboxylic acid esters to predict its behavior.

Electronic Structure Calculations and Orbital Interactions

The electronic structure of this compound is characterized by the interplay between the vinyl groups and the hexanedioate backbone. Quantum-chemical calculations on simpler vinyl esters reveal the nature of these interactions. cyberleninka.ru The oxygen atom of the ester group possesses a significant negative charge, influencing the reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. In related vinyl monomers, the HOMO is typically localized on the vinyl group's double bond, while the LUMO is centered on the carbonyl group of the ester. This distribution suggests that the vinyl group is susceptible to electrophilic attack, while the carbonyl carbon is a prime target for nucleophiles.

Table 1: Representative Quantum Chemical Data for Analogous Vinyl Esters

| Property | Vinyl Acetate (B1210297) | Methyl Acrylate (B77674) |

| HOMO Energy (eV) | -10.19 | -10.86 |

| LUMO Energy (eV) | 1.45 | -0.68 |

| Dipole Moment (D) | 1.75 | 1.79 |

Note: Data is illustrative and derived from general computational chemistry principles for similar molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hexanedioate chain allows for a multitude of conformations for this compound. Conformational analysis of similar long-chain dialkyl adipates indicates that the molecule likely exists as a distribution of various conformers in solution. nih.gov The potential energy surface of such molecules is complex, with numerous local minima corresponding to different gauche and anti arrangements of the carbon-carbon single bonds in the adipate (B1204190) backbone. The rotation around the C-O bonds of the ester groups also contributes to the conformational diversity. The most stable conformers would likely adopt an extended chain conformation to minimize steric hindrance between the two isopropenyl groups.

Computational Elucidation of Reaction Mechanisms for Synthesis and Polymerization

Computational chemistry provides invaluable insights into the energetic pathways of chemical reactions, including the synthesis and subsequent polymerization of this compound.

Transition State Modeling for Esterification and Polymerization Initiation

The synthesis of this compound would likely proceed via a Fischer esterification reaction between hexanedioic acid (adipic acid) and isopropenyl alcohol (a transient species), or more practically, through transesterification. masterorganicchemistry.com DFT studies on Fischer esterification have detailed the mechanism, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. masterorganicchemistry.comnih.gov The transition states for these steps can be computationally modeled to determine the reaction barriers.

Table 2: Calculated Activation Energies for Analogous Reaction Steps

| Reaction Step | Analogous System | Activation Energy (kcal/mol) |

| Esterification (Nucleophilic Attack) | Acetic acid + Ethanol | ~15-20 |

| Polymerization Initiation | Methyl acrylate + Radical | ~5-10 |

Note: Values are representative and based on computational studies of similar reactions.

Simulation of Polymerization Propagation and Termination Steps

Following initiation, the polymerization of this compound would proceed through propagation steps, where the newly formed radical attacks another monomer molecule. Computational studies on vinyl polymerization have shown that these propagation steps are typically very fast with low activation barriers. mdpi.comacs.org The stereochemistry of the resulting polymer is influenced by the mode of monomer addition.

Termination of the polymer chain can occur through several mechanisms, such as radical-radical recombination or disproportionation. Simulations can predict the branching and cross-linking that would occur due to the difunctional nature of the monomer, leading to the formation of a network polymer.

Molecular Dynamics and Monte Carlo Simulations for Aggregation and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for investigating the collective behavior and intermolecular interactions of molecules.

MD simulations of similar small organic molecules and esters in solution can provide insights into the aggregation behavior of this compound. acs.orgornl.gov These simulations track the trajectories of individual molecules over time, revealing how they interact and potentially self-assemble. For a molecule like this compound, with both hydrophobic (hydrocarbon chain and vinyl groups) and hydrophilic (ester groups) parts, aggregation in aqueous solution would be driven by the hydrophobic effect. In non-polar solvents, dipole-dipole interactions between the ester groups would likely dominate.

Advanced Analytical Characterization Methodologies in Diprop 1 En 2 Yl Hexanedioate Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the chemical structure of Diprop-1-en-2-yl hexanedioate and monitoring its transformations during chemical reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence of specific functional groups and to understand the connectivity of the atoms within the molecule.

In the context of polymerization, NMR is invaluable for determining monomer conversion and for characterizing the resulting oligomers or polymers. The broadening of NMR signals can indicate the transition from a small molecule to a polymer. osti.gov For instance, in complex systems, multi-nuclear NMR can differentiate between various structural isomers or degradation products that may arise during synthesis or polymerization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons of the isopropenyl groups, the methylene (B1212753) protons of the hexanedioate backbone, and the methyl protons. The chemical shifts (δ) of these protons provide information about their local electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing signals for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the ester groups and the sp²-hybridized carbons of the double bonds. In some cases, quantitative ¹³C NMR experiments can be employed to determine the composition of copolymers or to quantify end groups in polymers. acs.org

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| Alkene (quaternary C) | - | ~140 |

| Alkene (CH₂) | ~4.9-5.1 | ~115 |

| Methylene (adjacent to C=O) | ~2.4 | ~34 |

| Methylene (central) | ~1.7 | ~24 |

| Methyl (CH₃) | ~2.0 | ~20 |

Vibrational Spectroscopy (FT-IR, Raman) for Quantitative Analysis and Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is highly sensitive to the presence of specific functional groups. These techniques are complementary and non-destructive. researchgate.net

FT-IR Spectroscopy: FT-IR is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups in this compound. The strong absorption band of the carbonyl group (C=O) in the ester and the C=C double bond are prominent features in the IR spectrum. During polymerization of the monomer, the decrease in the intensity of the C=C absorption band can be monitored to quantify the extent of the reaction.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the C=C double bond and can be used to monitor polymerization. It is often less susceptible to interference from water, making it suitable for in-situ reaction monitoring in aqueous or emulsion systems.

The combination of FT-IR and chemometrics can be a powerful tool for the quantitative analysis of components in a mixture. researchgate.net

The table below summarizes the key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O (Ester) | Stretching | 1000-1300 |

| =C-H (Alkene) | Bending | 890-910 |

High-Resolution Mass Spectrometry for Oligomer and Polymer End-Group Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of this compound. It is also instrumental in the analysis of oligomers and polymers derived from it, allowing for the identification of end-groups and repeating units. osti.gov

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize large molecules like oligomers and polymers for mass spectrometric analysis. The high resolution of modern mass spectrometers, such as Orbitrap-based systems, allows for the differentiation of species with very similar masses. nih.gov

In the study of polymerization, HRMS can identify various oligomeric species, including those formed from side reactions or impurities. osti.gov This level of detail is essential for understanding the polymerization mechanism and for controlling the properties of the final polymer.

Chromatographic and Separation Methodologies for Purity, Composition, and Molecular Weight Distribution

Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of purity, composition, and, in the case of polymers, molecular weight distribution.

Advanced Gas Chromatography (GC) Techniques for Monomer Purity and Volatile Byproducts

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the premier method for assessing the purity of volatile compounds like this compound. It can effectively separate the monomer from any unreacted starting materials, solvents, or volatile byproducts generated during its synthesis. mdpi.com

The use of high-resolution capillary columns in GC provides excellent separation efficiency. For quantitative analysis, an internal standard can be used to accurately determine the concentration of the monomer and any impurities. Purge and trap techniques can be combined with GC-MS to analyze for trace volatile compounds. mdpi.com

The following table outlines a typical set of GC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distributions

When this compound is polymerized, the resulting polymer will have a distribution of molecular weights. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring this distribution. nih.gov

In GPC/SEC, the polymer solution is passed through a column packed with porous gel particles. Larger polymer chains are excluded from more of the pores and therefore elute faster, while smaller chains penetrate more into the pores and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. This provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

Microscopy and Imaging Techniques for Morphological Characterization of Related Polymeric Materials

Microscopy techniques are indispensable for visualizing the micro- and nanostructure of polymeric materials. The morphology, including the size, shape, and distribution of different phases or domains, directly influences the mechanical, thermal, and optical properties of the final material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating polymer morphology. SEM is primarily used to examine the surface topography of a sample, while TEM provides high-resolution imaging of the internal or bulk structure.

Scanning Electron Microscopy (SEM) provides detailed images of a material's surface. In the context of adipate-based polyesters and their blends, SEM is crucial for assessing compatibility and phase distribution. For instance, in biodegradable blends of poly(glycolic acid) (PGA) and poly(butylene adipate-co-terephthalate) (PBAT), SEM results have shown that improved compatibility through in-situ compatibilization leads to better interfacial adhesion between the polymer phases. rsc.org The morphology of the dispersed phase can evolve from spherical structures to microfibers depending on the blend composition. rsc.org

SEM is also used to study the effects of degradation on polymers. Studies on poly(1,4-cyclohexanedimethylene-adipate-carbonate)s (PCACs) have used SEM to visualize the surface after enzymatic and hydrolytic degradation, revealing the formation of holes and cracks across the film surface. researchgate.net A significant challenge in polymer imaging with SEM is sample charging, as most polymers are poor electrical conductors. dtu.dk Techniques like low-voltage SEM or variable pressure SEM, which introduces a gas to help dissipate charge, allow for imaging with minimal sample preparation and no need for a conductive coating. dtu.dk

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, enabling the visualization of a material's internal structure. To generate contrast between different polymer phases, which often have similar electron densities, staining with heavy metal compounds like osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄) is a common practice. researchgate.net However, modern techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can generate contrast based on molecular density differences, eliminating the need for hazardous staining procedures. researchgate.net

In the study of crystalline polymers, low-dose high-resolution TEM (LD-HRTEM) can directly image lattice fringes, providing information about the molecular and supramolecular packing within the material. fraunhofer.de This technique has been used to determine unit-cell parameters and reveal complex helical structures in polymer fibers. fraunhofer.de

Atomic Force Microscopy (AFM) has become a preferred technique for characterizing polymer surfaces due to its high resolution and versatility. bruker.com A key advantage of AFM is its ability to operate in air or liquid environments, without the need for vacuum or a conductive coating on the sample. bruker.com

AFM provides three-dimensional topographical maps of a surface with nanoscale resolution. Beyond simple imaging, it can quantitatively measure various surface properties. By analyzing the interaction forces between the sharp tip and the sample surface, AFM can map nanomechanical properties such as stiffness, adhesion, and friction. researchgate.net This capability is particularly valuable for multiphase polymer systems, such as the block copolymers and blends often formed with adipate-based polyesters.

Phase imaging, a common AFM mode, maps the phase lag between the cantilever's oscillation and the driving signal, which is sensitive to variations in material properties. This allows for qualitative compositional mapping, clearly distinguishing between amorphous and crystalline regions or different components in a polymer blend. bruker.comresearchgate.net

Table 1: Information Derivable from Atomic Force Microscopy (AFM) on Polymeric Materials

| AFM Mode/Technique | Primary Information Obtained | Relevance to Polymer Research |

| Contact/Tapping Mode | High-resolution surface topography, Roughness measurement | Visualization of surface features, lamellae, fibrils, and defects. bruker.com |

| Phase Imaging | Qualitative mapping of material properties (e.g., hardness, adhesion) | Identification and distribution of different phases in polymer blends and copolymers. bruker.comresearchgate.net |

| Force Spectroscopy | Quantitative local mechanical properties (e.g., elastic modulus, adhesion force) | Characterizing the stiffness of different domains (crystalline vs. amorphous). researchgate.net |

| Force Modulation | Mapping of surface elasticity/stiffness | Classifying polymers based on rigidity and mapping elastic property variations across a surface. researchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Solid-State Structure of Related Polymeric Formulations

X-ray Diffraction (XRD) is a fundamental technique for analyzing the solid-state structure of semi-crystalline polymers. researchgate.net The process involves directing a beam of X-rays at the material and measuring the scattering angles of the diffracted rays. The resulting diffraction pattern provides a wealth of information about the atomic and molecular arrangement.

In semi-crystalline polymers, the ordered, crystalline regions give rise to sharp, distinct diffraction peaks (Bragg reflections), while the disordered, amorphous regions produce a broad, diffuse halo. wikipedia.orgresearchgate.net The degree of crystallinity, a crucial parameter affecting a polymer's mechanical and thermal properties, can be estimated by comparing the integrated intensities of the crystalline peaks and the amorphous halo. wikipedia.org

XRD is essential for identifying the specific crystal structure (unit cell) and any polymorphic variations. For example, studies on poly(hexamethylene adipate) have used XRD to determine its orthorhombic unit cell. nih.gov Similarly, poly(butylene adipate) (PBA) is known to exhibit polymorphism, crystallizing into different forms (α- and β-crystals) depending on the thermal conditions. mdpi.com XRD patterns clearly distinguish these forms based on the positions of their characteristic diffraction peaks. mdpi.com In copolymers, such as poly(L-lactide-butylene adipate-L-lactide), XRD analysis can reveal how confinement within the copolymer structure influences the preferred crystal form of the PBA block. mdpi.com

Research on blends containing poly(butylene adipate-co-terephthalate) (PBAT) also heavily relies on XRD to assess crystallinity. The characteristic peaks of PBAT's crystalline phase are well-documented, and changes in these peaks upon blending can indicate altered crystallization behavior. mdpi.com

Table 2: Characteristic X-ray Diffraction (XRD) Peaks for Adipate-Based Polyesters and Related Materials

| Polymer/Blend | Characteristic 2θ Angles (°) and Observations | Reference(s) |

| Poly(butylene adipate) (PBA) | Exhibits polymorphism: α-form and β-form crystals are identified by distinct sets of peaks. Pure β-form appears at lower crystallization temperatures (e.g., Tc ≤ 29 °C). | mdpi.com |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Crystalline phase shows characteristic peaks at approximately 17.5°, 20.6°, and 23.1°. | mdpi.com |

| PBAT / Thermoplastic Starch (TPS) Composite | Shows PBAT peaks plus new characteristic peaks for TPS (e.g., at 13.1° and 16.1°), indicating the presence of both components' crystalline structures. | mdpi.com |

| Poly(hexamethylene adipate) | An orthorhombic unit cell was determined from XRD and electron diffraction data. | nih.gov |

Supramolecular Chemistry and Non Covalent Assemblies Involving Diprop 1 En 2 Yl Hexanedioate Derivatives

Self-Assembly and Self-Organization Principles in Diester-Based Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While diprop-1-en-2-yl hexanedioate is a key component in the formation of cross-linked polymers, its ability to form discrete, non-polymeric self-assembled structures is not documented.

The principles of self-assembly in diester-based systems often rely on a delicate balance of intermolecular forces. For instance, diesters with more rigid aromatic cores or those functionalized with strong hydrogen bonding motifs can self-assemble into well-defined structures like nanotubes, vesicles, or organogels. The flexible and largely non-polar nature of the adipate (B1204190) chain in this compound may hinder the formation of such ordered assemblies in the absence of other directing functional groups.

Research into the self-assembly of analogous aliphatic diesters could provide insights. For example, studies on how chain length, the nature of the ester group, and the presence of terminal functional groups influence aggregation behavior would be relevant. However, direct experimental data on the self-organization of this compound into discrete supramolecular structures is currently unavailable.

Investigation of Mechanically Interlocked Molecular Architectures and Rotaxanes

Mechanically interlocked molecules (MIMs), such as rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (interlocked rings), represent a sophisticated area of supramolecular chemistry. The synthesis of such structures often involves template-directed strategies where non-covalent interactions pre-organize the components before the final covalent capture of the interlocked state.

The flexible aliphatic chain of this compound could theoretically serve as the "thread" component of a rotaxane. Its allyl groups could be functionalized with bulky "stoppers" to prevent dethreading of a macrocycle. However, the lack of strong recognition sites along the adipate chain to bind and position a macrocycle would make a template-directed synthesis challenging. "Clipping" strategies, where a macrocycle is formed around the thread, could be an alternative approach.

A survey of the literature reveals no published examples of rotaxanes or other MIMs that specifically incorporate this compound as a key component. The field has largely utilized threads containing well-defined recognition motifs, such as ammonium (B1175870) centers, bipyridinium units, or crown ether binding sites, to achieve efficient templation.

The potential for creating MIMs from this compound remains an unexplored area of research. Future work could focus on designing appropriate macrocyclic partners and developing synthetic strategies to overcome the challenge of weak templating interactions.

Environmental Degradation Pathways of Diprop 1 En 2 Yl Hexanedioate and Derived Polymeric Materials

Hydrolytic Degradation Kinetics and Mechanisms

The ester linkages in diprop-1-en-2-yl hexanedioate are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids or bases. This process breaks the ester bond, yielding adipic acid and isopropenyl alcohol. The latter would likely tautomerize to acetone (B3395972) under these conditions.

The kinetics of ester hydrolysis are influenced by pH and temperature. Generally, the rate of hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and a protonated carboxylic acid. ucalgary.cayoutube.com This process is reversible and is the reverse of Fischer esterification. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification):

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then eliminates the alkoxide ion, forming a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. ucalgary.calibretexts.org This process, known as saponification, is effectively irreversible because the final deprotonation step drives the equilibrium towards the products. ucoz.com

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Key Steps | Products |

|---|---|---|

| Acid | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Formation and collapse of tetrahedral intermediate.4. Deprotonation. | Carboxylic acid and alcohol |

| Base | 1. Nucleophilic attack by hydroxide ion.2. Formation and collapse of tetrahedral intermediate.3. Deprotonation of the resulting carboxylic acid. | Carboxylate salt and alcohol |

This table presents generalized mechanisms of ester hydrolysis. ucalgary.calibretexts.orgucoz.com

Enzymatic Degradation Studies via Biocatalysts

The ester bonds in this compound and its polymers are potential targets for enzymatic degradation by a class of enzymes known as hydrolases, particularly lipases and cutinases. These biocatalysts are ubiquitous in the environment and play a crucial role in the breakdown of natural and synthetic polyesters. nih.govumn.edu

Enzymatic degradation of adipate-based polyesters has been a subject of significant research. For example, studies on poly(glycerol adipate) (PGA) have shown its susceptibility to degradation by various enzymes. nih.gov Similarly, poly(butylene adipate-co-terephthalate) (PBAT) has been shown to be degraded by cutinases, with some engineered enzymes capable of completely decomposing PBAT films. nih.govnih.gov Lipases from various microbial sources, such as Candida antarctica and Rhizomucor miehei, are also known to effectively catalyze the hydrolysis of adipate (B1204190) esters. nih.govgoogle.com

The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770) attacks the ester linkage, releasing the alcohol portion of the ester and forming a covalent bond between the fatty acid (in this case, adipic acid) and the enzyme. This intermediate is then hydrolyzed by water, regenerating the free enzyme and releasing the carboxylic acid. libretexts.org

The efficiency of enzymatic degradation can be influenced by several factors, including the specific enzyme used, temperature, pH, and the physical properties of the substrate. nih.gov

Table 2: Examples of Biocatalysts in Adipate Ester/Polyester (B1180765) Degradation

| Biocatalyst (Enzyme) | Substrate Example(s) | Key Findings |

|---|---|---|

| Lipase from Candida antarctica | Adipic acid and oleyl alcohol | High conversion yield in a solvent-free system. nih.gov |

| Cutinases | Poly(butylene adipate-co-terephthalate) (PBAT) | Potent enzymes for PBAT decomposition; engineered variants show enhanced activity. nih.govnih.gov |

| Immobilized Lipases (Candida rugosa, Rhizomucor miehei) | Adipic acid and various alcohols | Effective for the synthesis and, by extension, the hydrolysis of adipate esters. google.com |

This table provides examples of enzymes studied for their activity on adipate-based molecules, suggesting potential biocatalysts for this compound degradation.

Photodegradation Processes and Photooxidative Pathways

The presence of carbon-carbon double bonds in the isopropenyl groups of this compound makes the molecule susceptible to photodegradation. Ultraviolet (UV) radiation from sunlight can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.

For unsaturated esters, several photodegradation pathways are possible. One such pathway is photoenolization, a process that can lead to the isomerization of the double bond. capes.gov.brnih.govacs.orgelsevierpure.com Another potential reaction is photocycloaddition, where the excited state of a carbonyl group can react with an alkene to form an oxetane (B1205548) ring, a process known as the Paternò–Büchi reaction. researchgate.net

Furthermore, in the presence of oxygen and photosensitizers, photooxidative degradation can occur. This involves the formation of reactive oxygen species that can attack the double bonds, leading to the formation of various oxidation products, including hydroperoxides, which can further decompose and lead to chain scission in polymeric materials.

While direct studies on the photodegradation of this compound are scarce, research on structurally related compounds like diallyl phthalate (B1215562) indicates a susceptibility to direct photolysis by sunlight due to UV absorbance. nih.gov The degradation of diallyl phthalate has also been studied using advanced oxidation processes like the Fenton reaction, which involves the generation of highly reactive hydroxyl radicals that can effectively break down the molecule. mdpi.com

Table 3: Potential Photodegradation Reactions for Unsaturated Esters

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Photoenolization | Isomerization of the double bond via a photoenol intermediate. capes.gov.brnih.govacs.orgelsevierpure.com | Change in the position of the double bond, potentially altering reactivity. |

| Photocycloaddition (Paternò–Büchi) | Reaction of an excited carbonyl with an alkene to form an oxetane. researchgate.net | Intramolecular or intermolecular crosslinking in polymeric forms. |

| Photooxidation | Reaction with oxygen initiated by UV light, often involving radical species. | Formation of hydroperoxides, carbonyls, and potential chain scission. |

This table outlines plausible photochemical reactions based on the functional groups present in this compound.

Future Research Directions and Advanced Applications of Diprop 1 En 2 Yl Hexanedioate in Chemical Science

Development of Novel Polymer Architectures and Functional Materials

The presence of two isopropenyl groups in Diprop-1-en-2-yl hexanedioate makes it a promising monomer for the synthesis of advanced polymer architectures. Unlike its saturated analogue, diisopropyl adipate (B1204190), which is primarily used as a plasticizer and emollient, the unsaturated nature of this compound allows it to undergo polymerization. seqens.comnih.govspecialchem.com

Research into the polymerization of similar diisopropenyl compounds, such as diisopropenylbenzene, has shown that it is possible to create linear polymers that retain one pendant double bond per monomer unit. google.com This characteristic is significant as it opens the door to further functionalization. Following this logic, the polymerization of this compound could lead to linear polymers with pendant isopropenyl groups. These reactive sites along the polymer chain could then be used for grafting other monomers, attaching functional molecules, or for subsequent cross-linking to form thermoset materials with tailored properties.

The resulting functional materials could have applications in areas such as:

Specialty Coatings and Adhesives: The ability to form cross-linked networks could lead to coatings with enhanced durability, chemical resistance, and adhesive properties.

Advanced Composites: The polymer could serve as a matrix for composite materials, with the pendant groups offering strong covalent bonding to reinforcing fillers.

Biomedical Materials: Functionalization with biocompatible molecules could pave the way for new biodegradable polymers for medical applications, drawing parallels from research into other functional polyesters. morressier.com

Further research is required to determine the optimal conditions for the polymerization of this compound and to fully characterize the properties of the resulting polymers.

Integration into Circular Economy Frameworks and Sustainable Chemical Processes

The structure of this compound, being an ester of adipic acid, offers intriguing possibilities for its integration into a circular economy. Adipic acid is a key monomer in the production of various polymers, including polyamides (nylons) and polyesters. There is growing interest in developing "green" and circular routes for the production and recycling of these materials. nih.gov

The development of chemically recyclable polymers from this compound would be a significant step towards sustainability. The ester linkages within the polymer backbone are potentially susceptible to controlled degradation, which could allow for the recovery of the adipic acid moiety or other valuable chemical building blocks. This would be in line with strategies being developed for other polyester-based materials like poly(butylene adipate-co-terephthalate) (PBAT), where recyclability is a key research focus. rsc.org

Furthermore, the synthesis of this compound itself could be designed with sustainability in mind. The traditional synthesis of adipate esters involves the reaction of adipic acid with the corresponding alcohol. specialchem.com Future research could focus on bio-based routes to both adipic acid and the isopropenoxy functional group, reducing the reliance on petrochemical feedstocks.

Expanding Predictive Capabilities through Advanced Computational Design

Advanced computational modeling presents a powerful tool for accelerating the discovery and optimization of materials based on this compound. While specific computational studies on this molecule are not yet prevalent, the methodologies are well-established in polymer science.

Key areas for computational investigation would include:

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations could be employed to study the polymerization mechanism, predict reaction pathways, and understand the reactivity of the isopropenyl groups.

Polymer Properties Prediction: Molecular dynamics (MD) simulations could be used to predict the physical and mechanical properties of polymers derived from this compound. This could include properties such as glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix.

Degradation Pathways: Computational models could simulate the degradation of these polymers, helping to design materials with a specific lifespan and to identify the conditions for chemical recycling.

By leveraging these computational tools, researchers can screen potential polymer architectures and functionalizations in silico, thereby reducing the experimental workload and accelerating the development of new materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.